tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines a chromenone core with a bromophenyl group and a tert-butyl ester
Properties
IUPAC Name |
tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO5/c1-13-20(14-5-7-15(23)8-6-14)21(25)17-10-9-16(11-18(17)27-13)26-12-19(24)28-22(2,3)4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRLISVJSWIXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-4H-chromen-4-one under basic conditions to form the intermediate 3-(4-bromophenyl)-2-methyl-4H-chromen-4-one. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized chromenone derivatives.
Scientific Research Applications
Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester can improve its pharmacokinetic properties by increasing its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-bromophenyl)acetate: Similar structure but lacks the chromenone core.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a chromenone core.
Tert-butyl 2-((4-bromophenyl)sulfonyl)acetate: Contains a sulfonyl group instead of a chromenone core.
Uniqueness
Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core with a bromophenyl group and a tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene moiety, which is known for its diverse biological activities. The presence of the bromophenyl group is significant as halogenated phenyl groups often enhance biological activity through various interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many chromene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes. In particular, studies have demonstrated that related compounds can moderate COX-2 and LOX activities, suggesting anti-inflammatory properties .
- Antioxidant Activity : The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This is particularly important in preventing oxidative stress-related diseases .
- Cytotoxicity Against Cancer Cells : Compounds within the same structural family have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups like bromine enhances their cytotoxicity by increasing the reactivity of the compound towards cellular targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Inhibition Studies : A study found that a related chromene derivative exhibited significant inhibition of COX-2 with an IC50 value of 10.4 μM, indicating its potential use as an anti-inflammatory agent .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various chromene derivatives on the MCF-7 cell line, revealing that certain substitutions on the phenyl ring significantly increased cytotoxicity, with IC50 values ranging from 5 μM to 20 μM depending on structural variations .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. Results indicated strong binding interactions with active sites on COX enzymes and other relevant targets .
Data Tables
| Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Chromene Derivative A | COX-2 | 10.4 | Anti-inflammatory |
| Chromene Derivative B | LOX | 9.9 | Anti-inflammatory |
| Chromene Derivative C | MCF-7 Cell Line | 5.0 | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
